molecular formula C6H6BrClN2 B1379173 5-Bromo-6-chloro-4-methylpyridin-3-amine CAS No. 1461707-96-9

5-Bromo-6-chloro-4-methylpyridin-3-amine

Cat. No.: B1379173
CAS No.: 1461707-96-9
M. Wt: 221.48 g/mol
InChI Key: AFZHSISIVLKCMT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS 1461707-96-9) is a high-purity pyridine derivative supplied as a yellow solid . With the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol , this compound serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis . Its specific structure, featuring bromo and chloro substituents on the pyridine ring, makes it a valuable scaffold for constructing complex molecules, particularly in the development of potential drugs targeting neurological disorders and infections . Researchers utilize this building block to create derivatives with enhanced therapeutic properties. For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not suited for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

5-bromo-6-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHSISIVLKCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-96-9
Record name 5-bromo-6-chloro-4-methylpyridin-3-amine
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Preparation Methods

Halogenation Steps

  • Bromination: The bromination of 2-chloro-4-methylpyridine is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed under controlled conditions to avoid over-bromination or undesired side reactions. Solvents such as dichloromethane or acetonitrile are typically used, and temperature control is critical.

  • Chlorination: Alternatively, chlorination of 2-bromo-4-methylpyridine can be carried out using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These reagents enable the introduction of chlorine selectively at the 6-position.

Amination at the 3-Position

  • Amination is often performed by nucleophilic substitution of a suitable leaving group at the 3-position or by direct amination using ammonia or primary amines under pressure and elevated temperature.

  • A pressure tube method has been reported for related aminopyridine derivatives, where high heat and pressure facilitate the reaction between dibromopyridine derivatives and methylamine to yield 2-bromo-6-methylaminopyridine intermediates. This method involves monitoring the reaction by thin-layer chromatography (TLC) and purification by sublimation or chromatography.

Step Reagents & Conditions Description Yield (%) Notes
Bromination 2-chloro-4-methylpyridine, Br2 or NBS, solvent (DCM/ACN), 0–25°C Selective bromination at 5-position 60–80 Control temperature to prevent polybromination
Chlorination 2-bromo-4-methylpyridine, SOCl2 or PCl5, reflux Introduction of chlorine at 6-position 55–75 Requires careful quenching and handling of reagents
Amination Dibromopyridine, methylamine, pressure tube, 100–150°C, 24–48 h Amination at 3-position 37–54 Monitored by TLC, purified by sublimation, characterized by NMR
  • The pressure tube method for amination has proven effective for synthesizing related aminopyridines, such as 2-bromo-6-methylaminopyridine, with yields ranging from 37.7% to 54.1%. This method allows for high pressure and temperature to drive the reaction forward, which is essential due to the low reactivity of the halogenated pyridine ring.

  • Attempts to perform further amination or ligand coupling using palladium-catalyzed cross-coupling or base-mediated amination have encountered challenges, particularly in achieving substitution without decomposition or incomplete reaction.

  • Industrial scale-up focuses on optimizing halogenation steps to maximize regioselectivity and minimize by-products, followed by efficient amination under controlled conditions.

Method Starting Material Key Reagents Conditions Advantages Limitations
Bromination of 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine Br2 or NBS 0–25°C, solvent High regioselectivity Requires careful control to avoid over-bromination
Chlorination of 2-bromo-4-methylpyridine 2-bromo-4-methylpyridine SOCl2 or PCl5 Reflux Efficient chlorine introduction Handling hazardous reagents
Amination via pressure tube Dibromopyridine derivatives Methylamine, pressure tube 100–150°C, 24–48 h Enables substitution on less reactive ring Moderate yields, requires high pressure

The preparation of 5-Bromo-6-chloro-4-methylpyridin-3-amine involves strategic halogenation followed by amination. The most effective methods combine selective bromination and chlorination steps with high-pressure amination protocols. While yields can be moderate, these methods provide access to the compound with sufficient purity for research and pharmaceutical applications. Further optimization, especially in amination coupling reactions, remains an area of active research.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium tert-butoxide, potassium carbonate.

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products:

    Substituted Pyridines: Products formed by substitution reactions.

    Biaryl Compounds: Products formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-chloro-4-methylpyridin-3-amine has been investigated for its potential as a pharmacophore in drug development. Research indicates that it may exhibit:

  • Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
  • Antimicrobial Activity : Demonstrated efficacy against various pathogens, as shown in a case study where the Minimum Inhibitory Concentration (MIC) was evaluated:
PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.0048

These results suggest its viability as a lead compound for developing new antimicrobial therapies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives, enhancing its utility in synthetic pathways.

Material Science

The compound is utilized in producing advanced materials, including:

  • Liquid Crystals : Important for display technologies.
  • Organic Semiconductors : Useful in electronic devices due to its unique electronic properties.

The biological activity of this compound is attributed to its interaction with specific biological targets. The halogen substituents enhance binding affinity towards enzymes or receptors, potentially leading to significant pharmacological effects .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated significant activity against common pathogens, supporting its potential use in developing new antimicrobial agents.

Synthesis of Derivatives

Research has demonstrated that this compound can be used as a precursor for synthesizing various biologically active compounds through substitution reactions and coupling reactions. This versatility makes it a crucial component in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Positional Isomerism

  • Halogen Placement : The positions of bromine and chlorine significantly influence reactivity. For example, This compound (Br at C5, Cl at C6) exhibits stronger electron-withdrawing effects compared to 2-Bromo-6-chloro-5-methylpyridin-3-amine (Br at C2), which may alter its nucleophilic substitution tendencies .

Pharmacological Relevance

While direct activity data for This compound is scarce, related compounds highlight trends:

  • Halogenated Pyridines : Bromine and chlorine atoms enhance lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Methyl Groups : Methyl substituents, as seen in 5-Bromo-6-methylpyridin-3-amine , can improve metabolic stability by blocking oxidation sites .

Biological Activity

5-Bromo-6-chloro-4-methylpyridin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and data.

Overview of the Compound

This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the pyridine ring. This configuration is significant for its reactivity and interaction with biological targets. The compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents.

The compound can be synthesized through various chemical reactions including:

  • Substitution Reactions : The bromine and chlorine atoms can be substituted with other nucleophiles, enhancing the compound's versatility in synthetic applications.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds with arylboronic acids .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionAmines, thiolsNucleophilic substitution
Suzuki CouplingArylboronic acids, palladium catalystsTetrahydrofuran (THF), DMF
OxidationOxidizing agentsVaries

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, it has been reported to inhibit various Gram-positive and Gram-negative bacterial strains, as well as fungi like Candida albicans .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.0048

These results highlight the compound's potential as a lead agent in developing new antimicrobial therapies .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, potentially leading to a more pronounced pharmacological effect. Additionally, the compound may influence cellular pathways through redox reactions .

Comparison with Similar Compounds

In comparison with related compounds, such as 5-Bromo-2-chloro-4-methylpyridin-3-amine and 5-Bromo-4-methylpyridin-3-amine, this compound demonstrates unique reactivity patterns due to the specific positioning of its substituents. This specificity can affect its interaction with biological systems and its overall efficacy as a drug candidate.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-chloro-4-methylpyridin-3-amine?

Methodological Answer: Synthesis typically involves halogenation and amination steps. For example, starting from a substituted pyridine scaffold, bromination at the 5-position and chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Subsequent introduction of the amine group at the 3-position may employ Buchwald-Hartwig amination or catalytic hydrogenation with ammonia. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity, as noted in analogous bromo-chloro pyridinamine syntheses .

Q. How can the compound’s purity and structural identity be validated?

Methodological Answer:

  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Gas chromatography (GC) is suitable for volatile derivatives.
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and coupling patterns. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight. Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-Br/C-Cl bonds .

Q. What are the critical storage conditions for this compound?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation via moisture or light exposure. Desiccants like silica gel should be included in storage containers. For long-term stability, consider lyophilization if the compound is soluble in volatile solvents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Exact exchange functionals (e.g., hybrid functionals) improve accuracy for halogenated systems by accounting for electron correlation effects. For thermochemical properties, combine gradient-corrected exchange-correlation functionals (e.g., Becke’s 1993 method) with exact-exchange terms to minimize deviations in atomization energies (<3 kcal/mol) .

Q. How should researchers address discrepancies between computational predictions and experimental data?

Methodological Answer:

  • Re-evaluate Functional Choices : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions) or post-Hartree-Fock methods (e.g., MP2) for improved accuracy.
  • Experimental Replication : Verify reaction conditions (e.g., solvent polarity, temperature) that may influence tautomerism or crystal packing.
  • Error Analysis : Quantify systematic errors in computational models (e.g., basis set incompleteness) using benchmarks against high-quality crystallographic or spectroscopic data .

Q. What strategies optimize regioselectivity in halogenation reactions for similar pyridinamine derivatives?

Methodological Answer:

  • Directing Groups : Utilize protective groups (e.g., Boc on the amine) to direct halogenation to specific positions.
  • Metal Catalysis : Pd-catalyzed C-H activation can enhance selectivity for bromination/chlorination at electron-deficient sites.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at meta/para positions due to charge stabilization .

Key Considerations

  • Safety : Follow protocols for handling halogenated amines (e.g., PPE, fume hoods) due to potential toxicity .
  • Data Reproducibility : Document computational parameters (basis sets, convergence criteria) and experimental conditions (solvents, catalysts) meticulously.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloro-4-methylpyridin-3-amine
Reactant of Route 2
5-Bromo-6-chloro-4-methylpyridin-3-amine

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